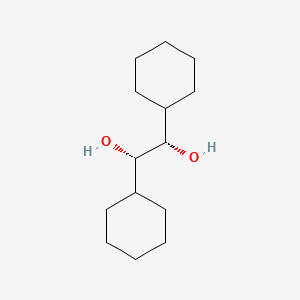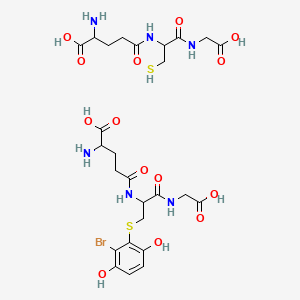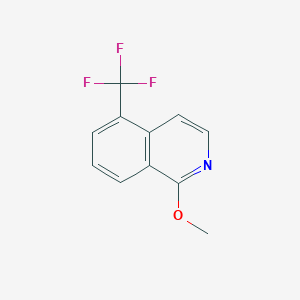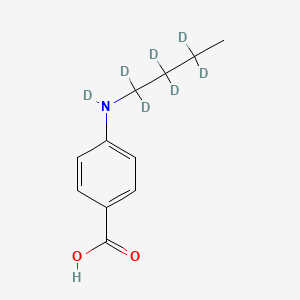
Heptanoic--d5 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanoic–d5 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms .
准备方法
Synthetic Routes and Reaction Conditions: Heptanoic–d5 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of heptanoic–d5 acid involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The production is carefully monitored to achieve high purity and yield of the deuterated compound .
化学反应分析
Types of Reactions: Heptanoic–d5 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Heptanoic–d5 acid can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert heptanoic–d5 acid to its corresponding alcohol.
Substitution: The carboxylic acid group in heptanoic–d5 acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or acidic conditions.
Major Products:
Oxidation: Produces heptanoic acid derivatives.
Reduction: Yields heptanol.
Substitution: Forms esters and amides.
科学研究应用
Heptanoic–d5 acid is extensively used in various scientific research fields:
Chemistry: Utilized as an internal standard in mass spectrometry for the analysis of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for research and development purposes
作用机制
The mechanism of action of heptanoic–d5 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of fatty acids .
相似化合物的比较
Heptanoic Acid: The non-deuterated form of heptanoic–d5 acid.
Hexanoic Acid: A six-carbon fatty acid with similar properties.
Octanoic Acid: An eight-carbon fatty acid with comparable chemical behavior.
Uniqueness: Heptanoic–d5 acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of fatty acids are required .
属性
CAS 编号 |
1219803-98-1 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
135.22 g/mol |
IUPAC 名称 |
6,6,7,7,7-pentadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2 |
InChI 键 |
MNWFXJYAOYHMED-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O |
规范 SMILES |
CCCCCCC(=O)O |
同义词 |
Heptanoic--d5 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)





![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
